8-Chloroimidazo[1,2-a]pyrazine hydrobromide
Description
Historical Development in Medicinal Chemistry Research
The imidazo[1,2-a]pyrazine core first gained attention in the 1970s for its structural resemblance to purine bases, enabling interactions with biological targets such as ATP-binding proteins. Early synthetic routes relied on condensation reactions between 2-aminopyrazine and chloroacetaldehyde, though yields remained suboptimal until solvent optimization in the 2000s. A pivotal 2015 review highlighted the scaffold’s versatility, cataloging over 40 derivatives with antimicrobial, antiviral, and anticancer activities. The introduction of halogen substituents, including chlorine at the 8-position, marked a significant advancement in modulating electronic properties and target affinity.
Significance in Drug Discovery Programs
Imidazo[1,2-a]pyrazines occupy a unique niche due to their dual capacity for hydrogen bonding and π-π stacking interactions. Their planar structure facilitates penetration into hydrophobic enzyme pockets, as demonstrated in inhibitors targeting:
- Bacterial VirB11 ATPases : 8-Amino derivatives showed IC~50~ values ≤1 μM against Helicobacter pylori HP0525
- PI3K/mTOR pathways : Optimized analogs achieved picomolar inhibition of PI3Kα, with 8-substitution critical for kinase selectivity
- Nucleotide-binding domains : Chlorine’s electronegativity enhances interactions with catalytic lysine residues in ATPases
The table below illustrates key synthetic achievements for imidazo[1,2-a]pyrazine derivatives:
Evolution of 8-Chloroimidazo[1,2-a]pyrazine Research
8-Chloroimidazo[1,2-a]pyrazine hydrobromide (CID 89724247) entered synthetic pipelines as a halogenated intermediate for cross-coupling reactions. Its development addressed three critical needs:
- Regiochemical control : The 8-position’s reactivity enables selective functionalization over competing 2- and 3-positions
- Metabolic stability : Chlorine substitution reduces oxidative deamination compared to amino analogs
- Crystallographic utility : Heavy atom presence aids X-ray structure determination of protein complexes
Challenges in early-stage synthesis included:
Current Research Landscape and Challenges
Contemporary studies focus on three primary areas:
1. Synthetic Methodology Development
Recent advances employ palladium-catalyzed couplings, with DavePhos ligands achieving 93% yield in aryl aminations. Microwave-assisted reactions reduce processing times from 48 hours to 10 minutes, though yields remain moderate (46%).
2. Computational Modeling Applications
Docking studies using AutoDock Vina reveal that 8-substituents occupy the hydrophobic entrance of HP0525’s ATP-binding pocket, while the chlorinated core interacts with Gly183 and Lys184. Modifications at this position significantly impact binding free energies (ΔG = -8.2 to -10.4 kcal/mol).
3. Solubility Optimization Challenges
Despite potent bioactivity, many derivatives exhibit poor aqueous solubility (<10 μg/mL). Current strategies being investigated include:
- Introduction of ionizable groups at the 2-position
- Prodrug approaches using hydrobromide salts
- Nanoformulation with PEGylated carriers
Ongoing research must address:
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyrazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.BrH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVWPVMDIVZBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=N1)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937790-53-9 | |
| Record name | 8-chloroimidazo[1,2-a]pyrazine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Chloroimidazo[1,2-a]pyrazine hydrobromide typically involves the reaction of 8-chloroimidazo[1,2-a]pyrazine with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Chemical Reactions Analysis
8-Chloroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
8-Chloroimidazo[1,2-a]pyrazine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 8-chloroimidazo[1,2-a]pyrazine hydrobromide is best contextualized against related imidazo[1,2-a]pyrazine derivatives and other bicyclic heterocycles. Key comparisons include:
Structural Analogues
Substituent Effects on Bioactivity
- Chlorine vs. Morpholino: The 8-chloro derivative exhibits stronger electrophilicity but lower solubility than the 8-morpholino analogue. The morpholino group enhances hydrogen bonding with kinase residues (e.g., CDK9’s Ile25), improving anticancer potency .
- Halogen vs. Alkyl/Aryl : Bromine at the 2-position (e.g., 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) increases steric bulk, reducing receptor affinity compared to smaller substituents like chlorine .
- Nitrogen Placement : Imidazo[1,2-a]pyrazines with additional nitrogens (e.g., imidazo[1,2-c]pyrimidine) show reduced antituberculosis activity (MIC: 1–9 μM) compared to imidazo[1,2-a]pyridines (MIC: 0.5–2 μM) due to altered electron distribution .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Anticancer Activity Against HCT-116 Cells
Biological Activity
8-Chloroimidazo[1,2-a]pyrazine hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of key bacterial enzymes. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : 153.57 g/mol
- CAS Number : 69214-33-1
- Density : Approximately 1.5 g/cm³
Biological Activity
The primary biological activity of this compound is its role as an inhibitor of the VirB11 ATPase in Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.
The compound acts as a competitive inhibitor of ATP, binding to the ATPase and preventing the translocation of toxic molecules that contribute to bacterial virulence. This inhibition is crucial as it disrupts the secretion system of H. pylori, which is essential for its pathogenicity.
In Vitro Studies
A study reported an IC₅₀ value of 7 µM for the lead compound derived from this class, indicating significant potency against the target enzyme . Further exploration into structure-activity relationships revealed that modifications on the imidazo[1,2-a]pyrazine scaffold could enhance inhibitory effects or alter selectivity.
Structure-Activity Relationship (SAR)
The SAR studies have shown that:
- Substituents on the Imidazo Ring : The position and type of substituents (e.g., aryl groups) significantly affect the inhibitory activity.
- Regioselective Functionalization : Techniques such as palladium-catalyzed cross-coupling have been employed to synthesize various derivatives, enhancing biological activity through strategic modifications .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
